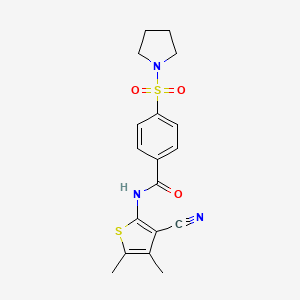

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c1-12-13(2)25-18(16(12)11-19)20-17(22)14-5-7-15(8-6-14)26(23,24)21-9-3-4-10-21/h5-8H,3-4,9-10H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRHZUFYJXUZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 4-Chlorosulfonylbenzoic Acid

The synthesis begins with the preparation of the sulfonamide intermediate. 4-Chlorosulfonylbenzoic acid is reacted with pyrrolidine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine or pyridine) to form 4-(pyrrolidine-1-sulfonyl)benzoic acid .

Reaction Conditions:

- Solvent: Dry dichloromethane

- Base: Triethylamine (2.5 equiv)

- Temperature: 0°C to room temperature

- Time: 4–6 hours

Mechanistic Insight:

The reaction proceeds via nucleophilic substitution, where pyrrolidine displaces the chloride on the sulfonyl group. The base neutralizes HCl, driving the reaction to completion.

Conversion to Benzoyl Chloride

The benzoic acid derivative is then converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) .

Procedure:

- Reflux 4-(pyrrolidine-1-sulfonyl)benzoic acid with excess SOCl₂ (3–5 equiv) for 2 hours.

- Remove excess SOCl₂ via distillation under reduced pressure.

- The residue is washed with anhydrous benzene to yield 4-(pyrrolidine-1-sulfonyl)benzoyl chloride as a crystalline solid.

Critical Parameters:

- Purity of SOCl₂: Must be freshly distilled to avoid hydrolysis.

- Solvent Removal: Ensure complete evaporation to prevent residual SOCl₂ from hydrolyzing the acyl chloride.

Synthesis of 3-Cyano-4,5-dimethylthiophen-2-amine

Nitration and Reduction of Thiophene Derivatives

The amine group is introduced via a nitration-reduction sequence on a prefunctionalized thiophene.

Step 1: Nitration

2,3-Dimethylthiophene is nitrated using a mixture of fuming HNO₃ and H₂SO₄ at 0–5°C to yield 4-nitro-2,3-dimethylthiophene .

Step 2: Cyanation

The nitro group is displaced with a cyano group via a Rosenmund-von Braun reaction , using CuCN in dimethylformamide (DMF) at 150°C.

Step 3: Reduction of Nitro Group

The nitro group is reduced to an amine using H₂/Pd-C in ethanol or Sn/HCl , yielding 3-cyano-4,5-dimethylthiophen-2-amine .

Amide Coupling Reaction

The final step involves reacting 4-(pyrrolidine-1-sulfonyl)benzoyl chloride with 3-cyano-4,5-dimethylthiophen-2-amine in the presence of a base.

Procedure:

- Dissolve the amine (1.0 equiv) in dry dichloromethane.

- Add triethylamine (2.0 equiv) to scavenge HCl.

- Slowly add the acyl chloride (1.1 equiv) at 0°C.

- Stir at room temperature for 12–24 hours.

- Quench with aqueous NaHCO₃, extract with dichloromethane, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Optimization Notes:

- Stoichiometry: Excess acyl chloride ensures complete conversion.

- Purification: Recrystallization from ethyl acetate/isopropyl ether enhances purity.

Alternative Synthetic Routes

Post-Coupling Sulfonylation

An alternative strategy involves first forming the benzamide bond, followed by sulfonylation.

Step 1: Couple 4-chlorosulfonylbenzoyl chloride with 3-cyano-4,5-dimethylthiophen-2-amine .

Step 2: React the intermediate with pyrrolidine to install the sulfonamide group.

Advantages:

- Avoids handling moisture-sensitive acyl chloride intermediates.

- Suitable for large-scale synthesis.

Challenges:

- Risk of over-sulfonylation or side reactions at the thiophene ring.

Analytical Characterization

Key analytical data for the target compound include:

- ¹H NMR (CDCl₃): δ 1.80–1.85 (m, 4H, pyrrolidine CH₂), 2.25 (s, 6H, thiophene-CH₃), 3.20–3.25 (m, 4H, pyrrolidine N-CH₂), 7.85 (d, J = 8.2 Hz, 2H, aromatic), 8.10 (d, J = 8.2 Hz, 2H, aromatic).

- MS (ESI): m/z 433.5 [M+H]⁺.

Industrial-Scale Considerations

For bulk production, continuous flow reactors are recommended to enhance reproducibility and safety. Key parameters include:

- Temperature Control: Maintain ≤25°C during acyl chloride formation.

- Catalyst Recycling: Use immobilized Pd catalysts for nitro reductions.

Chemical Reactions Analysis

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the sulfonyl group.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the amide bond.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction.

Comparison with Similar Compounds

The compound is compared below with structurally related sulfonamide derivatives reported in recent literature and patents. Key differences in core structures, substituents, synthesis routes, and physicochemical properties are highlighted.

Structural Features

Table 1: Structural Comparison

Key Observations:

- The target compound distinguishes itself with a thiophene core, which is less common in the cited analogs. The cyano and methyl groups enhance steric and electronic properties compared to halogenated or fluorinated substituents in other compounds.

- Triazoles [7–9] exhibit tautomerism between thione and thiol forms, confirmed by IR spectroscopy (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

- Example 53 incorporates a chromenone moiety and fluorinated groups, likely enhancing metabolic stability and target binding .

Physicochemical Properties

Table 3: Physicochemical Data

Key Observations:

- The target compound’s cyano group would show a distinct νC≡N peak (~2200 cm⁻¹), absent in triazoles or Example 53.

- Example 53 has a higher molecular mass (589.1) due to its chromenone and fluorophenyl substituents .

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical structure and properties:

- Molecular Formula : CHNOS

- Molecular Weight : 342.40 g/mol

- CAS Number : 1096690-24-2

These properties suggest that the compound possesses functional groups that may contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study evaluated various synthesized compounds for their antitumor activity against human lung cancer cell lines (A549, HCC827, and NCI-H358). The results showed promising cytotoxic effects with IC values indicating effective inhibition of cell proliferation in 2D assays compared to 3D assays .

| Compound | Cell Line | IC (μM) in 2D | IC (μM) in 3D |

|---|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| Compound B | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |

Antimicrobial Activity

In addition to antitumor properties, this compound has been investigated for its antimicrobial effects. Compounds containing thiophene and cyano groups have shown potential against various bacterial strains, indicating that structural features play a crucial role in their effectiveness . The binding interactions with bacterial DNA were also observed, suggesting a mechanism involving DNA interference.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and proliferation.

- DNA Binding : Similar compounds have been shown to bind within the minor groove of DNA, disrupting normal cellular processes and leading to apoptosis in cancer cells .

- Antimicrobial Interactions : The presence of the cyano group enhances interaction with bacterial enzymes or receptors, potentially leading to cell death.

Case Study 1: Antitumor Efficacy

A study published in Pharmaceutical Research evaluated the efficacy of various synthesized compounds with structural similarities to this compound against lung cancer cell lines. The findings revealed that the compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial properties, researchers tested the compound against multiple bacterial strains using disc diffusion methods. The results indicated significant zones of inhibition, supporting the hypothesis that the compound could serve as a lead for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide, and how can its purity be ensured?

- Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the thiophene ring followed by coupling with the pyrrolidine-sulfonyl benzamide moiety. Key steps include:

- Thiophene precursor preparation : Nitration and cyano substitution under controlled temperatures (e.g., 0–5°C) in anhydrous solvents like dichloromethane .

- Sulfonylation : Reaction of 4-aminobenzamide with pyrrolidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures.

- Purity validation : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Answer :

- NMR spectroscopy :

- ¹H NMR : Signals at δ 2.5–3.0 ppm confirm pyrrolidine protons; δ 6.8–7.5 ppm validate aromatic benzamide protons .

- ¹³C NMR : Peaks near 120–125 ppm indicate the cyano group (C≡N) on the thiophene ring .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ matching the theoretical mass (e.g., 363.45 g/mol for C₁₆H₁₇N₃O₃S₂) .

- Infrared (IR) spectroscopy : Absorbance at ~2200 cm⁻¹ (C≡N stretch) and ~1150 cm⁻¹ (S=O stretch) .

Q. What primary biological activities have been reported for structurally analogous compounds, and how are these assays designed?

- Answer : Analogous pyrrolidine-sulfonyl benzamides exhibit:

- Anticancer activity : Tested via MTT assays on cancer cell lines (e.g., A549, HCC827) with IC₅₀ values calculated using dose-response curves (48–72 hr exposure) .

- Enzyme inhibition : Targets like kinases or proteases assessed via fluorogenic substrate assays (e.g., ATPase activity measured via malachite green phosphate detection) .

- Anti-inflammatory effects : Inhibition of TNF-α/IL-6 in LPS-stimulated macrophages (ELISA quantification) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported IC₅₀ values across different studies?

- Answer : Contradictions may arise from:

- Cell line variability : Use standardized cell lines (e.g., ATCC-validated) and control for passage number .

- Assay conditions : Maintain consistent serum concentration (e.g., 10% FBS), incubation time (e.g., 72 hr), and temperature (37°C, 5% CO₂).

- Compound stability : Pre-test solubility in DMSO/PBS and monitor degradation via HPLC .

- Data normalization : Include positive controls (e.g., doxorubicin) and use nonlinear regression models (e.g., GraphPad Prism) for IC₅₀ calculation .

Q. What strategies optimize the synthesis yield of this compound while minimizing byproducts?

- Answer :

- Reaction optimization :

- Temperature control : Slow addition of reagents at –10°C to prevent exothermic side reactions .

- Catalyst screening : Pd(PPh₃)₄ for Suzuki-Miyaura coupling (improves aryl-thiophene coupling efficiency) .

- Solvent selection : Use anhydrous DMF for sulfonylation to enhance solubility and reaction rate .

- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., molar ratios, reaction time) and identify optimal conditions .

Q. How can molecular docking and in vitro assays be integrated to elucidate the compound’s mechanism of action?

- Answer :

- Docking studies : Use software like AutoDock Vina to predict binding to targets (e.g., EGFR kinase). Focus on hydrogen bonds between the benzamide carbonyl and kinase active-site residues .

- In vitro validation :

- Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to measure displacement .

- Mutagenesis studies : Create kinase mutants (e.g., T790M) to test docking predictions .

- Correlation analysis : Compare docking scores (ΔG values) with IC₅₀ data to establish structure-activity relationships .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.